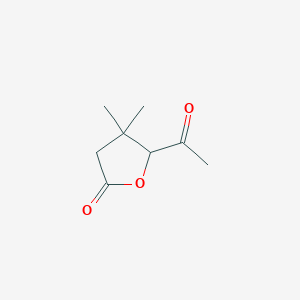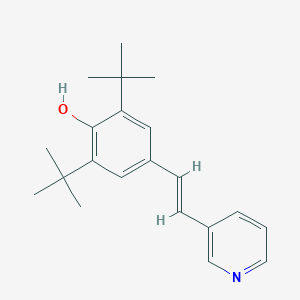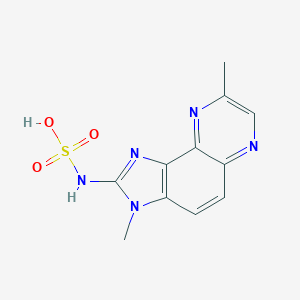
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid, also known as IQ sulfamic acid, is a chemical compound that has been extensively studied in the field of scientific research. This compound is a derivative of the heterocyclic aromatic amine, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which is found in cooked meat and fish. IQ sulfamic acid has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mecanismo De Acción
The mechanism of action of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid involves the formation of DNA adducts, which are covalent bonds between the compound and the DNA molecule. These adducts can cause mutations and lead to the development of cancer. N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid can also induce oxidative stress and activate cellular signaling pathways, which can affect cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid has been shown to have various biochemical and physiological effects, including the induction of DNA damage, the activation of oxidative stress pathways, and the inhibition of cell proliferation. It can also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid in lab experiments include its high mutagenicity, its ability to induce DNA damage and oxidative stress, and its potential to serve as a model compound for studying the metabolism of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid. However, the limitations of using N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid include its potential toxicity and the need for careful handling and disposal of the compound.
Direcciones Futuras
For research on N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid include exploring its potential as a therapeutic target for cancer treatment, investigating its effects on different cell types and tissues, and developing new methods for its synthesis and purification. Other areas of research include studying the mechanisms of DNA adduct formation and repair, and identifying potential biomarkers for N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid exposure and toxicity.
Métodos De Síntesis
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid can be synthesized using different methods, including the reaction of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid with sulfamic acid under acidic conditions, and the reaction of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid with sulfamic acid in the presence of a catalyst. The yield and purity of the product depend on the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid has been used in various scientific research studies, such as DNA adduct formation, mutagenesis, and carcinogenesis. It has been shown to be a potent mutagen in bacterial and mammalian cells, and it can induce DNA damage and oxidative stress in cells. N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid has also been used as a model compound to study the metabolism of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid in vivo and in vitro.
Propiedades
Número CAS |
115781-40-3 |
|---|---|
Nombre del producto |
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid |
Fórmula molecular |
C11H11N5O3S |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)sulfamic acid |
InChI |
InChI=1S/C11H11N5O3S/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(16(8)2)15-20(17,18)19/h3-5H,1-2H3,(H,14,15)(H,17,18,19) |
Clave InChI |
CGJDLJCQPGFMKQ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O |
SMILES canónico |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O |
Otros números CAS |
115781-40-3 |
Sinónimos |
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




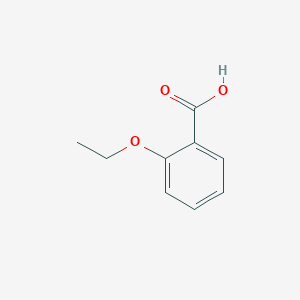
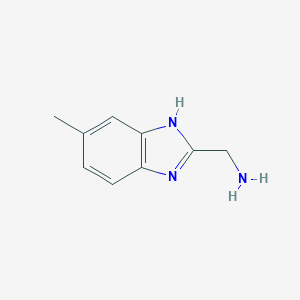
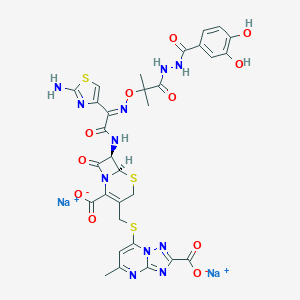
![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)

![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)
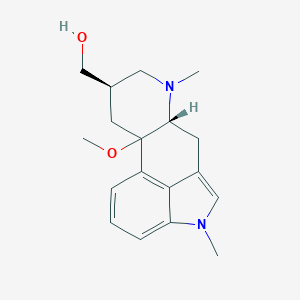

![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)
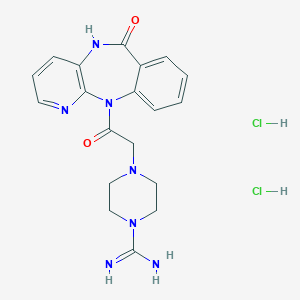
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)
